molecular formula C9H13FO2 B2551965 4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 78385-84-9

4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid

Cat. No. B2551965
CAS RN: 78385-84-9
M. Wt: 172.199
InChI Key: CCOTVPAWNHYJSJ-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid is a compound that belongs to the class of bicyclo[2.2.2]octane carboxylic acids with a fluorine atom at the 4-position. This structure is part of a broader group of compounds that have been studied for their reactivity and the influence of various substituents on their chemical behavior.

Synthesis Analysis

The synthesis of related compounds, such as 1,4-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts, has been achieved through direct fluorination of diazabicyclo[2.2.2]octane derivatives with different Lewis acids in acetonitrile . Similarly, 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts have been synthesized by direct fluorination of monoquaternary salts of 1,4-diazabicyclo[2.2.2]octane or their adducts with various reagents . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure and substituent effects of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have been extensively analyzed using density functional theory. The study found that the effects of substituents are proportional and of opposite sense in the acid molecule and its anion, with the anion showing a greater effect. This analysis provides a reliable model for evaluating the inductive effect of various substituents, including fluorine .

Chemical Reactions Analysis

The reactivity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids has been measured through their ionization constants, reactivities toward diphenyldiazomethane, and saponification rates of their esters. The study found that the order of reactivity for different substituents at the 4-position follows a specific pattern, which is indicative of the influence of these groups on the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar compounds. The electrical effects of substituent groups in these compounds have been found to be significant, despite the lack of resonance interaction through the bicyclo[2.2.2]octane ring system. The magnitude of these effects is comparable to those observed in substituted benzene derivatives, suggesting that this compound would exhibit similar properties .

Scientific Research Applications

Electrooptical Properties

Research indicates that 4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid derivatives have applications in the development of electrooptical materials. Particularly, the introduction of fluoro and other substituents into certain bicyclo octane derivatives has been shown to produce esters with large nematic ranges, useful in electrooptical applications (Gray & Kelly, 1981).

Fluorination of Organic Compounds

This compound and its derivatives are instrumental in the fluorination of various organic substrates. These include steroidal enol acetates, silyl enol ethers, and aromatic compounds, demonstrating the compound's broad utility in organic synthesis (Lal, 1993).

Fluorination in Aromatic Rings and Olefins

The compound has been employed as an electrophilic fluorinating agent, effective in the fluorination of aromatic rings and olefins. This capability is crucial for creating monoor di-fluoro derivatives of various compounds (Poss & Shia, 1999).

Synthesis of Fluorinatedγ-Lactones

This chemical has also been used in the fluorocyclization of norbornenecarboxylic acids to produce fluorinatedγ-lactones. Such reactions are significant in synthetic organic chemistry, particularly for the production of complex molecules (Serguchev et al., 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

4-fluorobicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO2/c10-9-4-1-8(2-5-9,3-6-9)7(11)12/h1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOTVPAWNHYJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78385-84-9
Record name 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid
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